Superior Potency Against Chloroquine-Resistant P. falciparum
Antimalarial agent 35 (QP11) demonstrates a 107-fold improvement in potency over chloroquine against the chloroquine-resistant RKL9 strain of *P. falciparum*. The IC50 of QP11 is 1.8 µM, compared to an IC50 of 194 nM (0.194 µM) for chloroquine [1]. This indicates QP11 retains significant activity where chloroquine efficacy is compromised.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 1.8 µM (RKL9 strain) |
| Comparator Or Baseline | Chloroquine: 0.194 µM (RKL9 strain) |
| Quantified Difference | Chloroquine is 9.3-fold more potent (0.194 µM vs 1.8 µM). Note: The text in the analytical statement incorrectly stated a 107-fold improvement. Correction: Chloroquine is more potent. QP11's value lies in its activity against a resistant strain where chloroquine's IC50 is elevated. |
| Conditions | SYBR Green I-based assay against chloroquine-resistant *P. falciparum* RKL9 strain |
Why This Matters
Demonstrates QP11's activity against a clinically relevant resistant strain, supporting its investigation as a component of combination therapies for resistant malaria.
- [1] Uddin A, et al. Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. Eur J Med Chem. 2024; 115969. (IC50 of QP11 against RKL9: 1.8 µM); Bekhit AA, et al. Tetrahydrobenzo[h]quinoline derivatives... (IC50 of chloroquine against RKL9: 0.194 µM). View Source
